2-((2-nitrobenzyl)amino)acetic acid

概要

説明

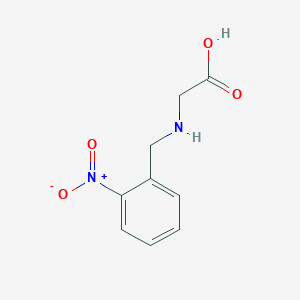

This compound has a molecular formula of C9H10N2O4 and a molecular weight of 210.19 g/mol . It is characterized by the presence of a nitro group attached to a benzyl moiety, which is further linked to a glycine molecule. This structural configuration imparts unique chemical and biological properties to the compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-nitrobenzyl)amino)acetic acid typically involves the reaction of 2-nitrobenzyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product . The reaction can be represented as follows:

2-nitrobenzyl chloride+glycine→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Functional Group Reactivity

The compound contains three key functional groups:

-

Nitro group (–NO₂) on the benzyl ring

-

Amino group (–NH–) adjacent to the benzyl moiety

-

Carboxylic acid (–COOH) on the acetic acid chain

These groups enable diverse transformations, including reductions, cyclizations, and condensations.

Reduction of the Nitro Group

The nitro group is electron-withdrawing and can be reduced to an amine under catalytic hydrogenation or using reagents like Zn/HCl or Fe/HCl. For example:

Reaction:

2-((2-nitrobenzyl)amino)acetic acid + 6 H₂ (catalyst: Pd/C) → 2-((2-aminobenzyl)amino)acetic acid

Mechanistic Insight:

Reduction of nitro to amine proceeds via intermediates (e.g., nitroso, hydroxylamine) and is pH-dependent. This reaction is analogous to reductions observed in 2-nitrophenylacetic acid derivatives .

Cyclization Reactions

The amino and carboxylic acid groups may undergo intramolecular cyclization under basic or acidic conditions.

Example: Formation of Lactams

Conditions:

Reaction Pathway:

Intramolecular nucleophilic attack of the amino group on the activated carboxylic acid (e.g., via mixed anhydride or acyl chloride) forms a 5-membered lactam ring.

Product:

3,4-Dihydro-2H-benzo[b] oxazin-2-one derivative

Supporting Evidence:

Similar cyclizations are reported for N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives .

Esterification and Amidation

The carboxylic acid can form esters or amides under standard conditions:

| Reaction Type | Conditions | Product | Reference Analog |

|---|---|---|---|

| Esterification | SOCl₂/ROH or DCC/DMAP | Ethyl 2-((2-nitrobenzyl)amino)acetate | |

| Amidation | EDCl/HOBt, RNH₂ | 2-((2-Nitrobenzyl)amino)acetamide |

Nitro Group Participation in Photoreactions

Photolysis of 2-nitrobenzyl derivatives often releases protecting groups via a nitro-to-nitrito rearrangement. While unreported for this compound, analogous 2-nitrobenzyl ethers undergo methanol release under UV light .

Hypothetical Pathway:

UV irradiation → aci-nitro intermediate → Hemiacetal formation → Release of acetic acid

Protecting Group Chemistry

The nitrobenzyl group may act as a photo-labile protecting group for the amino or carboxylic acid functionalities.

Example:

科学的研究の応用

Biological Activities

Recent studies have highlighted the biological activities of 2-((2-nitrobenzyl)amino)acetic acid, particularly its potential as an antidiabetic , analgesic , and anti-inflammatory agent.

- Antidiabetic Activity : In vitro studies have shown that this compound exhibits significant inhibition against key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, with IC50 values of approximately 3.23 μg/ml and 5.10 μg/ml, respectively .

- Analgesic Effects : In vivo studies using animal models demonstrated that this compound effectively reduces pain responses induced by acetic acid, showing a notable analgesic effect with a maximum percent effect of 86% at certain doses .

- Anti-inflammatory Properties : The compound has been shown to significantly attenuate paw edema induced by various inflammatory agents, indicating its potential utility in treating inflammatory conditions .

Applications in Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent:

- Protecting Group : It can act as a protecting group for primary alcohols during organic synthesis processes. The compound can be esterified to protect alcohols, which can then be selectively deprotected under mild conditions .

- Precursor for Heterocycles : The compound is an important precursor for synthesizing various heterocycles. For example, complete reduction of the nitro group leads to the formation of anilines that can cyclize into lactams or hydroxamic acids, which are crucial for synthesizing biologically active molecules .

Case Studies and Research Findings

- Synthesis of Indoline Derivatives : A study reported the base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives to yield 2-(2-nitrophenyl)indoline-3-acetic acid derivatives. This methodology demonstrates the synthetic utility of the compound in generating complex indole structures that are valuable in medicinal chemistry .

- Cytotoxicity Studies : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The structural modifications on the nitrophenyl ring significantly influence their biological activity, making these compounds promising candidates for further development in cancer therapeutics .

- Synthetic Pathways for Anticancer Agents : The compound's derivatives have been utilized in synthesizing anticancer agents through various reaction pathways, including reductive cyclization strategies that yield biologically relevant natural products such as aspernomine .

作用機序

The mechanism of action of 2-((2-nitrobenzyl)amino)acetic acid involves its role as a photolabile precursor to glycine. Upon exposure to ultraviolet light, the nitrobenzyl group is cleaved, releasing free glycine. This process is useful in controlled studies of glycine’s biological effects, particularly in neurotransmission and receptor activation . The compound targets glycine receptors and pathways involved in neurotransmitter release and synaptic modulation .

類似化合物との比較

Similar Compounds

2-Nitrobenzylglycine methyl ester: Similar structure but with a methyl ester group instead of a free carboxyl group.

2-Aminobenzylglycine: Formed by the reduction of 2-((2-nitrobenzyl)amino)acetic acid.

N-Methylglycine: Lacks the nitrobenzyl group but shares the glycine backbone.

Uniqueness

This compound is unique due to its photolabile nature, allowing for controlled release of glycine upon exposure to ultraviolet light. This property makes it particularly valuable in research applications where precise control over glycine release is required.

生物活性

2-((2-nitrobenzyl)amino)acetic acid is a compound of significant interest due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a nitrobenzyl group attached to an aminoacetic acid moiety, which may influence its reactivity and interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains.

- Anticancer Properties : Preliminary investigations suggest potential cytotoxic effects on cancer cell lines, indicating its role in cancer therapy.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

The mechanism of action for this compound is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Induction of Apoptosis : It has been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.

- DNA Fragmentation : Research indicates that treatment with this compound can lead to DNA fragmentation in cancer cells, a hallmark of apoptosis.

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on different cancer cell lines using the MTT assay. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis |

| HCT-116 (Colon) | 30 | DNA fragmentation |

| HepG2 (Liver) | 35 | Inhibition of CDK4 expression |

IC50 values indicate the concentration required to inhibit cell growth by 50% after 48 hours of treatment.

Gene Expression Analysis

Gene expression studies revealed that treatment with this compound resulted in:

- Upregulation of pro-apoptotic genes such as Bax and P53 .

- Downregulation of anti-apoptotic genes like Bcl-2 and cell cycle regulator CDK4 .

The following figure illustrates changes in gene expression levels post-treatment:

Gene Expression Changes

特性

IUPAC Name |

2-[(2-nitrophenyl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c12-9(13)6-10-5-7-3-1-2-4-8(7)11(14)15/h1-4,10H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJCIUDMDQNJCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90530861 | |

| Record name | N-[(2-Nitrophenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90530861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42749-52-0 | |

| Record name | N-[(2-Nitrophenyl)methyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42749-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Nitrophenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90530861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。